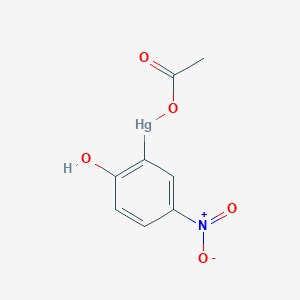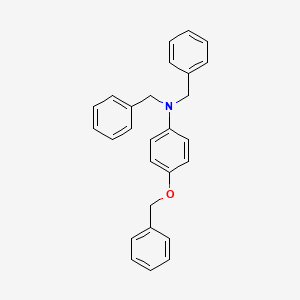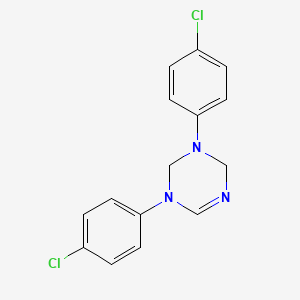
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloroaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.
科学的研究の応用
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has a similar structure but contains a urea group instead of a triazine ring.
1,3-Bis(4-chlorophenyl)thiourea: Similar to the urea derivative but with a thiourea group.
Uniqueness
1,3-Bis(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
62645-45-8 |
|---|---|
分子式 |
C15H13Cl2N3 |
分子量 |
306.2 g/mol |
IUPAC名 |
1,3-bis(4-chlorophenyl)-2,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C15H13Cl2N3/c16-12-1-5-14(6-2-12)19-9-18-10-20(11-19)15-7-3-13(17)4-8-15/h1-9H,10-11H2 |
InChIキー |
BLGNBFWKLNFJKQ-UHFFFAOYSA-N |
正規SMILES |
C1N=CN(CN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
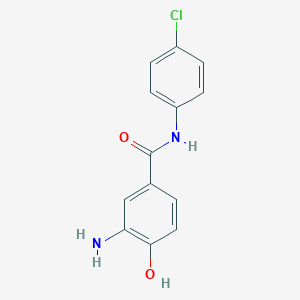
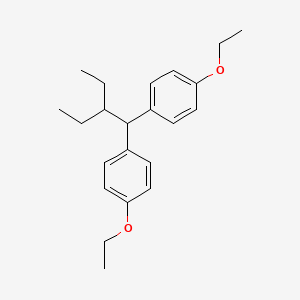


![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
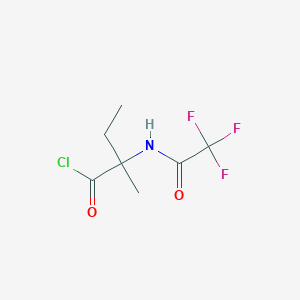

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)

